5-{2-[(2-chlorobenzyl)sulfanyl]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl}pentanoic acid
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Overview
Description
5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid is a complex organic compound featuring a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the chlorophenylmethylsulfanyl group and the pentanoic acid moiety. Common reagents used in these steps include chlorinated aromatic compounds, sulfur-containing reagents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which 5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique chemical structure. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **5-(4-Chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
- **5-(3,4-Dimethylphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
- **5-(4-Ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
Uniqueness
5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid is unique due to the presence of the chlorophenylmethylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C18H17ClN2O3S2 |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]pentanoic acid |
InChI |
InChI=1S/C18H17ClN2O3S2/c19-13-6-2-1-5-12(13)11-26-18-20-14-8-10-25-16(14)17(24)21(18)9-4-3-7-15(22)23/h1-2,5-6,8,10H,3-4,7,9,11H2,(H,22,23) |
InChI Key |
LYBMSWWYNFBKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2CCCCC(=O)O)SC=C3)Cl |
Origin of Product |
United States |
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